molecular formula C17H14N2O4 B2938004 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1008051-74-8

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2938004
CAS No.: 1008051-74-8
M. Wt: 310.309
InChI Key: FZFYQWKHFZKBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a phenyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the coupling of a benzodioxole derivative with a phenylpyrrolidine-2,5-dione precursor. The reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione apart is its unique combination of a benzodioxole moiety with a pyrrolidine-2,5-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h1-8,13,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFYQWKHFZKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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